A Technical Guide to the Natural Sources, Distribution, and Analysis of 1,3-Dicaffeoylquinic Acid
A Technical Guide to the Natural Sources, Distribution, and Analysis of 1,3-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicaffeoylquinic acid (1,3-diCQA), also known as cynarin, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its diverse pharmacological activities. As an ester of caffeic acid and quinic acid, it belongs to the larger class of chlorogenic acids. This technical guide provides a comprehensive overview of the natural botanical sources of 1,3-diCQA, its distribution within plant tissues, detailed experimental protocols for its extraction and quantification, and an illustrative representation of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this promising phytochemical.
Natural Sources and Distribution of 1,3-Dicaffeoylquinic Acid
1,3-Dicaffeoylquinic acid is found in a variety of plant species, often alongside other isomers of mono- and di-caffeoylquinic acids. Its concentration can vary significantly depending on the plant species, the specific plant part, geographical location, and even the processing methods employed. The following table summarizes the available quantitative data for 1,3-diCQA in several documented botanical sources.
Table 1: Quantitative Distribution of 1,3-Dicaffeoylquinic Acid in Various Plant Sources
| Plant Species | Family | Plant Part | Concentration of 1,3-Dicaffeoylquinic Acid | Reference(s) |
| Arctium lappa L. (Burdock) | Asteraceae | Root (20% ethanol (B145695) extract) | 1.35 ± 0.02 mg/g of extract | [1] |
| Cynara cardunculus L. var. scolymus (Globe Artichoke) | Asteraceae | Leaves | Mean of 26.7 mg/100 g of dry matter | [2] |
| Cynara cardunculus L. var. scolymus (Globe Artichoke) | Asteraceae | Juice | Predominant dicaffeoylquinic acid isomer | |
| Achillea millefolium L. (Yarrow) | Asteraceae | Leaves and Stems (Lithuanian populations) | Presence confirmed, quantitative data not specified | [3] |
| Matricaria recutita L. (Chamomile) | Asteraceae | Roots | Presence confirmed, quantitative data not specified | [4][5] |
| Onopordum illyricum L. | Asteraceae | Aerial Parts | Presence confirmed, quantitative data not specified | |
| Inula viscosa (L.) Aiton | Asteraceae | Leaves | Presence confirmed, quantitative data not specified | |
| Lonicera japonica Thunb. (Japanese Honeysuckle) | Caprifoliaceae | Flower Buds and Flowers | Presence of various dicaffeoylquinic acids confirmed | [6][7] |
| Foeniculum vulgare Mill. (Fennel) | Apiaceae | Seeds and Leaves | Presence of various caffeoylquinic acids confirmed | |
| Vernonia anthelmintica (L.) Willd. | Asteraceae | Seeds | Presence of various caffeoylquinic acids confirmed | |
| Equisetum arvense L. (Field Horsetail) | Equisetaceae | Sterile Stems | Presence of dicaffeoyl-meso-tartaric acid reported |
It is important to note that the processing of plant materials can lead to the isomerization of dicaffeoylquinic acids. For instance, in artichoke juice, 1,3-dicaffeoylquinic acid becomes the predominant isomer, which may be a result of the processing methods used.[8]
Experimental Protocols
The accurate extraction and quantification of 1,3-dicaffeoylquinic acid are crucial for research and development purposes. The following sections outline generalized methodologies based on cited literature.
Extraction of 1,3-Dicaffeoylquinic Acid
A variety of extraction techniques can be employed, with the choice of method often depending on the plant matrix and the desired scale of extraction.
1. Maceration:
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Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature in a well-ventilated, dark place to prevent degradation of phenolic compounds. Once dried, grind the material into a fine powder using a laboratory mill.
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Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 80% methanol) or ethanol and water is commonly used.
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Procedure:
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Weigh a precise amount of the powdered plant material.
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Add the extraction solvent to the plant material in a sealed container (a common ratio is 1:10 to 1:20 w/v).
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Allow the mixture to stand at room temperature for a specified period (e.g., 24-72 hours), with occasional agitation.
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Separate the liquid extract from the solid plant residue by filtration or centrifugation.
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The extraction process can be repeated on the plant residue to maximize the yield of 1,3-diCQA.
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Combine the collected extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
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2. Ultrasound-Assisted Extraction (UAE):
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Sample Preparation: As described for maceration.
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Extraction Solvent: Typically 50% ethanol or methanol.
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Procedure:
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Suspend the powdered plant material in the extraction solvent in a suitable vessel.
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Place the vessel in an ultrasonic bath.
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Apply ultrasonic waves for a defined period (e.g., 30-60 minutes) at a controlled temperature.
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Separate the extract from the solid residue by filtration or centrifugation.
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This method is generally faster and can be more efficient than traditional maceration.
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3. Decoction:
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Sample Preparation: As described for maceration.
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Extraction Solvent: Typically distilled water.
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Procedure:
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Add the powdered plant material to the solvent.
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Heat the mixture to boiling and maintain it at a gentle boil for a specified time (e.g., 30-60 minutes).
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Allow the mixture to cool and then filter to separate the extract.
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Quantification of 1,3-Dicaffeoylquinic Acid by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantification of 1,3-diCQA.
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Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
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Mobile Phase: A gradient elution is commonly employed using two solvents:
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Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 0.5% acetic acid) to improve peak shape.
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Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity. The column is then re-equilibrated to the initial conditions before the next injection.
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Detection:
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HPLC-DAD: The absorbance is monitored at the maximum absorption wavelength of dicaffeoylquinic acids, which is typically around 325-330 nm.
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LC-MS: Mass spectrometry provides higher selectivity and sensitivity. The analysis is often performed in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ of 1,3-diCQA (m/z 515.1).
-
-
Quantification:
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Prepare a stock solution of a certified reference standard of 1,3-dicaffeoylquinic acid in a suitable solvent (e.g., methanol).
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Create a series of calibration standards by diluting the stock solution to different known concentrations.
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Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
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Prepare the plant extract sample by dissolving a known amount of the crude extract in the mobile phase or a suitable solvent and filtering it through a 0.22 or 0.45 µm syringe filter.
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Inject the prepared sample into the HPLC system.
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Identify the 1,3-diCQA peak in the sample chromatogram based on its retention time and, if using DAD, its UV spectrum compared to the standard. For LC-MS, identification is confirmed by the specific mass-to-charge ratio.
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Determine the concentration of 1,3-diCQA in the sample by interpolating its peak area into the calibration curve.
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Biosynthetic Pathway of 1,3-Dicaffeoylquinic Acid
The biosynthesis of dicaffeoylquinic acids is an extension of the well-established phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of phenolic compounds in plants. The pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of p-coumaroyl-CoA, a key intermediate. From there, the pathway proceeds to the formation of caffeoyl-CoA.
The final steps involve the esterification of quinic acid with caffeoyl-CoA moieties. The formation of monocaffeoylquinic acids, such as chlorogenic acid (5-O-caffeoylquinic acid), is catalyzed by hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT). It is hypothesized that dicaffeoylquinic acids, including 1,3-diCQA, are then formed through a subsequent acylation of a monocaffeoylquinic acid with another molecule of caffeoyl-CoA, a reaction also likely catalyzed by an acyltransferase.
Caption: Biosynthetic pathway of 1,3-Dicaffeoylquinic Acid.
Conclusion
1,3-Dicaffeoylquinic acid is a valuable natural product with a wide distribution in the plant kingdom, particularly within the Asteraceae family. This technical guide has provided an overview of its primary botanical sources, quantitative data on its occurrence, and detailed methodologies for its extraction and analysis. The elucidation of its biosynthetic pathway offers opportunities for metabolic engineering to enhance its production in various plant species. For researchers and professionals in drug development, a thorough understanding of the natural sourcing and analytical chemistry of 1,3-diCQA is fundamental to unlocking its full therapeutic potential. Further research is warranted to expand the quantitative database of 1,3-diCQA across a broader range of plant species and to explore the impact of environmental and genetic factors on its accumulation.
References
- 1. 1,3-Dicaffeoylquinic Acid as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Trends in Phenolic Profiles of Achillea millefolium from Different Geographical Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Characterization of Chamomile (Matricaria recutita L.) Roots and Evaluation of Their Antioxidant and Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Constituents from Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
